CP-465022 vs. Kainate Receptor: 25 nM IC50 with >100-Fold Selectivity Over NMDA Receptors
CP-465022 maleate inhibits kainate-induced AMPA receptor-mediated whole-cell currents in primary rat cortical neurons with an IC50 of 25 nM [1]. Under identical experimental conditions, inhibition is noncompetitive with respect to agonist concentration; the EC50 for kainate remains essentially unchanged in the presence of 32 nM CP-465022 (EC50 in absence = 145 μM; EC50 in presence = 125 μM), confirming a noncompetitive mechanism distinct from orthosteric competitive antagonists such as NBQX [1]. Selectivity assessment demonstrates that CP-465022 at 1 μM reduces NMDA-induced peak currents by only 26% after 10 minutes of application, and even at 10 μM reduces NMDA-induced peak currents by only 36% in cortical neurons, establishing >100-fold functional selectivity for AMPA over NMDA receptors [1].
| Evidence Dimension | AMPA receptor functional inhibition (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | IC50 = 25 nM against kainate-induced AMPA currents; NMDA inhibition = 26% at 1 μM, 36% at 10 μM |
| Comparator Or Baseline | NMDA receptor currents: 26% inhibition at 1 μM CP-465022; AMPA inhibition >99% at 3.2 μM |
| Quantified Difference | >100-fold selectivity for AMPA over NMDA receptors (calculated from 25 nM AMPA IC50 vs. >2.5 μM for equivalent NMDA inhibition) |
| Conditions | Whole-cell voltage-clamp recordings in primary rat cortical neurons; kainate concentration range 10 μM to 10 mM |
Why This Matters
Procurement of CP-465022 maleate is justified when experimental designs require AMPA-specific blockade without confounding NMDA receptor inhibition—a distinction that generic glutamate receptor antagonists cannot provide.
- [1] Lazzaro JT, et al. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist. Neuropharmacology. 2002;42(2):143-153. View Source
